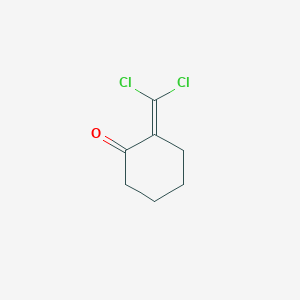

2-(Dichloromethylene)cyclohexanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Cyclohexanones, including compounds structurally related to 2-(Dichloromethylene)cyclohexanone, have been used in reactions with Ph3P and XCCl3 (X = Br or Cl) in acetonitrile to yield 1,1-dichloromethylene compounds with high efficiency (Burton et al., 1988).

- Research has demonstrated the potential for photooxygenation of cyclohexane, leading to the formation of cyclohexanone, under specific conditions involving 9-mesityl-10-methylacridinium ions and HCl under visible light irradiation (Ohkubo et al., 2011).

Industrial Applications

- Cyclohexanone is highlighted as an important intermediate in the chemical industry, particularly in the manufacture of polyamides. Research has been conducted on catalysts that promote the selective formation of cyclohexanone under mild conditions, achieving high conversion rates and selectivity (Wang et al., 2011).

Photochemical Studies

- Studies involving the photoaddition of (Z)-1,2-Dichloroethylene to cyclohexanone derivatives have been reported, demonstrating the synthesis of various cyclohexanone-based compounds through photochemical reactions (Rae & Umbrasas, 1976).

Catalytic Reactions and Deactivation

- Research on the liquid phase hydrodechlorination of chlorinated compounds over supported Pd catalysts has shown that cyclohexanone can be formed as a by-product in these processes. This study also explored the influence of the support material on catalyst deactivation and activity loss (Yuan & Keane, 2003).

Enantiomeric Purity Determination

- A method for determining the enantiomeric purity of substituted cyclanones, including cyclohexanone derivatives, has been developed using derivatization into cyclic aminals. This method is both fast and convenient, allowing for accurate measurements through 13C NMR (Alexakis et al., 1993).

Orientations Futures

The dehydrogenation of cyclohexanol to cyclohexanone is a crucial industrial process in the production of caprolactam and adipic acid, both of which serve as important precursors in nylon textiles . This endothermic reaction is constrained by thermodynamic equilibrium and involves a complex reaction network, leading to a heightened focus on catalysts and process design . Copper-based catalysts have been extensively studied and exhibit exceptional low-temperature catalytic performance in cyclohexanol dehydrogenation, with some being commercially used in the industry . This may offer guidance and potential avenues for further investigations into catalysts and processes for 2-(Dichloromethylene)cyclohexanone.

Mécanisme D'action

Target of Action

Cyclohexanone, a related compound, has been shown to interact with pentaerythritol tetranitrate reductase in enterobacter cloacae

Biochemical Pathways

Cyclohexanone has been shown to affect carbon metabolism in escherichia coli bl21 and corynebacterium glutamicum atcc13032

Result of Action

Related compounds such as aryl-cyclohexanones have been shown to influence macrophage polarization, suggesting potential anti-inflammatory effects

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Dichloromethylene)cyclohexanone. For instance, the presence of cyclohexanone in the culture medium has been shown to decrease the specific growth rate and increase cellular maintenance energy in bacteria . Additionally, the solvent used can affect the distribution and extraction of similar compounds .

Analyse Biochimique

Biochemical Properties

It is known that the compound can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Some studies suggest that cyclohexanone, a related compound, can cause a decrease in the specific growth rate and an increase in cellular maintenance energy in bacteria

Molecular Mechanism

Studies on related compounds suggest that they may undergo [2+2] cycloaddition reactions

Temporal Effects in Laboratory Settings

It is known that the effects of chemical compounds can change over time due to factors such as stability and degradation .

Metabolic Pathways

It is known that cyclohexanone, a related compound, is metabolized into cyclohexanol, which is excreted in urine coupled with glucuronic acid .

Propriétés

IUPAC Name |

2-(dichloromethylidene)cyclohexan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2O/c8-7(9)5-3-1-2-4-6(5)10/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIGMHHYQSSDICJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(=C(Cl)Cl)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2874362.png)

![2-(4-ethoxyphenyl)-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2874365.png)

![5-{3-[(4-Butylphenyl)amino]-2-hydroxypropyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2874370.png)

![2-{1-Phenylimidazo[1,5-a]pyridin-3-yl}ethan-1-amine](/img/structure/B2874373.png)

![2-[(3-Chlorophenyl)methyl]-4-[(2,4-dichlorophenyl)methoxy]quinazoline](/img/structure/B2874375.png)

![4,7-Dimethyl-2-propyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![[(1S,2S,4S,8S,11S,12R,13S,16S,17S,19R,20S)-17-Acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] (E)-3-phenylprop-2-enoate](/img/structure/B2874383.png)